TAS05567

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

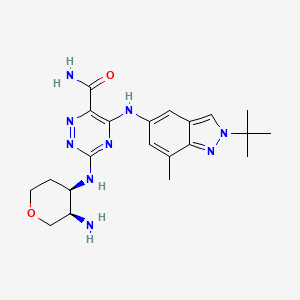

C21H29N9O2 |

|---|---|

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide |

InChI |

InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1 |

Clave InChI |

ATERGQQFFHVNOJ-LSDHHAIUSA-N |

SMILES isomérico |

CC1=CC(=CC2=CN(N=C12)C(C)(C)C)NC3=C(N=NC(=N3)N[C@@H]4CCOC[C@@H]4N)C(=O)N |

SMILES canónico |

CC1=CC(=CC2=CN(N=C12)C(C)(C)C)NC3=C(N=NC(=N3)NC4CCOCC4N)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Selective Syk Inhibitor TAS05567: A Technical Overview of its Mechanism of Action in B-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of TAS05567, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, with a specific focus on its effects within the B-cell signaling cascade. The information presented herein is compiled from publicly available preclinical data.

Introduction to this compound

This compound is an orally active, ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1][2] Dysregulation of Syk-mediated signaling is implicated in numerous autoimmune diseases and B-cell malignancies, making it a compelling therapeutic target.[1][2][3] this compound has been identified as a highly selective inhibitor of Syk, demonstrating potential as a therapeutic agent for humoral immune-mediated inflammatory conditions.[1][2]

Core Mechanism of Action: Inhibition of Syk Kinase Activity

The primary mechanism of action of this compound is the direct and potent inhibition of the enzymatic activity of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of Syk itself (autophosphorylation) and its downstream substrates, effectively abrogating the signaling cascade initiated by B-cell receptor (BCR) activation.[1]

Kinase Selectivity Profile

This compound exhibits high selectivity for Syk. In a comprehensive kinase panel screening, it demonstrated significant inhibition of only a few other kinases at concentrations substantially higher than its Syk IC50, highlighting its specificity.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| Syk | 0.37 |

| JAK2 | 4.8 |

| FLT3 | 10 |

| RET | 29 |

| KDR (VEGFR2) | 600 |

| Source: MedchemExpress Technical Data Sheet, Pharmacological Characterization of this compound Thesis[1][4] |

Impact on B-Cell Receptor (BCR) Signaling

The B-cell receptor signaling pathway is fundamental for B-cell activation, proliferation, differentiation, and survival. Antigen binding to the BCR triggers a signaling cascade heavily dependent on Syk activation. This compound intervenes at this crucial juncture.

Upon antigen binding, the BCR aggregates, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) co-receptor chains by Src-family kinases like Lyn.[3][5] Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, which is subsequently activated.[5] Activated Syk then phosphorylates a range of downstream effector molecules.

This compound effectively blocks these downstream phosphorylation events, as demonstrated in human B-lymphoma (Ramos) cells stimulated with anti-IgM to crosslink the BCR.

Quantitative Effects on Downstream Effectors

Preclinical studies using Ramos cells have quantified the inhibitory effect of this compound on key proteins downstream of Syk in the BCR pathway.

Table 2: Inhibition of BCR Downstream Signaling Molecules by this compound in Ramos Cells

| Phosphorylated Target | IC50 (nM) | Role in Pathway |

| p-BLNK | 1.8 | Adaptor protein, crucial for PLCγ2 activation |

| p-Erk1/2 | 9.8 | MAP kinase, involved in cell proliferation |

| p-PLCγ2 | 23 | Enzyme generating second messengers (IP3, DAG) |

| Source: MedchemExpress Technical Data Sheet, Pharmacological Characterization of this compound Thesis[1][4] |

These data demonstrate that this compound effectively suppresses the BCR signaling cascade at nanomolar concentrations, consistent with its potent inhibition of Syk.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Syk inhibitors like this compound in B-cells.

Western Blot Analysis of BCR Signaling Pathway Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of Syk downstream targets in a B-cell line (e.g., Ramos) following BCR stimulation.

-

Cell Culture: Culture Ramos cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Resuspend cells in serum-free media. Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.

-

BCR Stimulation: Stimulate the cells by adding anti-human IgM, F(ab')2 fragment (e.g., 10 µg/mL) for 5-10 minutes at 37°C to crosslink and activate the BCR.

-

Cell Lysis: Immediately place cells on ice and pellet by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by molecular weight on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-BLNK, anti-p-PLCγ2, anti-p-Erk1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total (non-phosphorylated) proteins and a loading control (e.g., GAPDH or β-actin). Calculate IC50 values by plotting the normalized phosphoprotein signal against the log concentration of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of Syk kinase. Its mechanism of action in B-cells is characterized by the direct inhibition of Syk, leading to a comprehensive blockade of B-cell receptor signal transduction. This is evidenced by the dose-dependent reduction in the phosphorylation of key downstream effectors such as BLNK, PLCγ2, and Erk1/2. These preclinical findings underscore the therapeutic potential of this compound in diseases driven by aberrant B-cell activation.

References

The Potent and Selective Spleen Tyrosine Kinase Inhibitor: TAS05567

An In-Depth Technical Guide on the Preclinical Characterization of a Novel Immunomodulatory Agent

Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signaling pathways of immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][2] Its central role in orchestrating inflammatory responses has positioned it as a compelling therapeutic target for a range of autoimmune and allergic diseases. This technical guide provides a comprehensive overview of the preclinical data for TAS05567, a novel, potent, and highly selective inhibitor of Syk, highlighting its inhibitory activity, cellular effects, and in vivo efficacy.

Core Inhibitory Activity of this compound

This compound demonstrates potent and selective inhibitory activity against spleen tyrosine kinase. In vitro biochemical assays have quantified its high-affinity binding and potent enzymatic inhibition.

Kinase Selectivity Profile

A crucial aspect of a kinase inhibitor's therapeutic potential is its selectivity. This compound was profiled against a panel of 191 kinases to determine its specificity. The results indicate that this compound is a highly selective inhibitor of Syk.[1][2]

| Kinase Target | IC50 (nM) |

| Syk | 0.37 |

| FLT3 | 10 |

| JAK2 | 4.8 |

| KDR (VEGFR2) | 600 |

| RET | 29 |

| Table 1: Kinase inhibitory activity of this compound. IC50 values represent the concentration of the compound required for 50% inhibition of kinase activity. |

Cellular and Functional Activity

This compound effectively abrogates the downstream signaling cascades initiated by BCR and Fc receptor activation in various immune cell lines.

Inhibition of B-Cell Receptor Signaling

In Ramos cells, a human B-lymphoma cell line, this compound demonstrated marked inhibition of BCR-dependent signal transduction upon stimulation with an anti-IgM antibody.[1][2]

| Downstream Target / Process | IC50 (nM) |

| BLNK phosphorylation | 1.8 |

| PLCγ2 phosphorylation | 23 |

| Erk1/2 phosphorylation | 9.8 |

| Table 2: Inhibitory activity of this compound on BCR signaling in Ramos cells. |

Inhibition of Fc Receptor Signaling

This compound also exhibits potent inhibitory effects on Fc receptor-mediated cellular responses in monocytic and mast cell lines.

| Cell Line | Receptor | Stimulus | Measured Effect | IC50 (nM) |

| THP-1 | FcγR | IgG | TNF-α production | Not specified |

| RBL-2H3 | FcεRI | IgE and antigen | Calcium flux | 27 |

| RBL-2H3 | FcεRI | IgE and antigen | Histamine release | 13 |

| Table 3: Inhibitory activity of this compound on Fc receptor signaling. |

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound has been evaluated in rodent models of autoimmune and allergic diseases, demonstrating significant efficacy in mitigating disease pathology.[1][2]

| Animal Model | Disease | Key Findings |

| Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Dose-dependent suppression of hind-paw swelling. |

| Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Markedly reduced histopathologic scores. |

| Mouse Immune Thrombocytopenic Purpura (ITP) | Immune Thrombocytopenic Purpura | Dose-dependent prevention of platelet count decrease. |

| Antigen-specific IgE Transgenic Mice | Allergic Reaction | Suppression of IgE-mediated ear swelling. |

| Table 4: In vivo efficacy of this compound in rodent models of disease. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its in vitro characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the available information regarding the characterization of this compound.

Protocol 1: In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the inhibitory effect of this compound on Syk kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Syk enzyme

-

Syk kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serially diluted in DMSO)

-

ATP solution

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the Syk enzyme and substrate in kinase assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cell-Based B-Cell Receptor (BCR) Signaling Assay (Ramos Cells)

This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream signaling proteins following BCR activation in Ramos cells.

Materials:

-

Ramos cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (serially diluted in DMSO)

-

Anti-IgM antibody (for BCR stimulation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-BLNK, anti-phospho-PLCγ2, anti-phospho-Erk1/2, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed Ramos cells in 6-well plates and grow to the desired density.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with anti-IgM antibody for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Determine the IC50 value for the inhibition of phosphorylation for each downstream target.

Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw thickness measurement

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

Booster Immunization: On day 21, provide a booster immunization with type II collagen emulsified in IFA.

-

Treatment: Begin oral administration of this compound or vehicle daily from the day of the booster immunization (or upon onset of arthritis) and continue for a specified period (e.g., 14-21 days).

-

Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Measure the thickness of the hind paws using calipers every 2-3 days. Assign a clinical score to each paw based on the degree of inflammation and swelling.

-

Histopathological Analysis: At the end of the study, sacrifice the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Data Analysis: Compare the changes in paw thickness and clinical scores between the this compound-treated and vehicle-treated groups. Analyze the histopathological scores to determine the effect of the compound on joint damage.

Conclusion

This compound is a potent and highly selective inhibitor of spleen tyrosine kinase with demonstrated efficacy in cellular and in vivo models of autoimmune and allergic diseases. Its ability to effectively block BCR and Fc receptor signaling pathways underscores its potential as a therapeutic agent for a variety of immune-mediated inflammatory conditions. Further clinical investigation is warranted to establish its safety and efficacy in human diseases.

References

The Role of TAS05567 in Autoimmune Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for TAS05567, a potent and highly selective spleen tyrosine kinase (Syk) inhibitor, in the context of autoimmune disease models. The information presented herein is intended to offer a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for autoimmune and inflammatory disorders.

Core Mechanism of Action: Selective Syk Inhibition

This compound is an ATP-competitive, orally active inhibitor of spleen tyrosine kinase (Syk) with a high degree of potency and selectivity.[1] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[2] By inhibiting Syk, this compound effectively modulates the downstream signaling cascades initiated by B-cell receptor (BCR) and Fc receptor (FcR) activation, which are pivotal in the pathogenesis of numerous autoimmune and allergic diseases.

Kinase Selectivity and In Vitro Potency

Biochemical assays have demonstrated the high selectivity of this compound for Syk. In a panel of 192 kinases, significant inhibition (>70%) was observed for only Syk and four other kinases. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against Syk compared to other kinases.

| Target Kinase | IC50 (nM) |

| Syk | 0.37 |

| FLT3 | 10 |

| JAK2 | 4.8 |

| KDR | 600 |

| RET | 29 |

| Data sourced from MedChemExpress, citing Hayashi H, et al.[1] |

Inhibition of Downstream Signaling and Cellular Functions

This compound has been shown to effectively inhibit key downstream signaling events and cellular functions in various immune cell lines, demonstrating its mechanism of action translates to a cellular context.

| Cell Line | Stimulus | Pathway/Function Inhibited | IC50 (nM) |

| Ramos (human B lymphoma) | anti-IgM (BCR cross-linking) | BLNK phosphorylation | 1.8 |

| Ramos (human B lymphoma) | anti-IgM (BCR cross-linking) | PLCγ2 phosphorylation | 23 |

| Ramos (human B lymphoma) | anti-IgM (BCR cross-linking) | Erk1/2 phosphorylation | 9.8 |

| THP-1 (human monocytic) | IgG (FcγR stimulation) | TNF-α production | - |

| RBL-2H3 (rat basophilic leukemia) | IgE + antigen (FcεRI cross-linking) | Calcium flux | 27 |

| RBL-2H3 (rat basophilic leukemia) | IgE + antigen (FcεRI cross-linking) | Histamine release | 13 |

| Data sourced from MedChemExpress, citing Hayashi H, et al.[1] |

Efficacy in Preclinical Autoimmune Disease Models

This compound has demonstrated significant efficacy in rodent models of rheumatoid arthritis and immune thrombocytopenic purpura, underscoring its potential as a therapeutic agent for these conditions.

Rheumatoid Arthritis Model

In a collagen antibody-induced arthritis model in mice, oral administration of this compound resulted in a dose-dependent suppression of hind-paw swelling.[1] Furthermore, treatment with this compound led to a significant reduction in serum levels of matrix metalloproteinase-3 (MMP-3), a biomarker associated with cartilage degradation in rheumatoid arthritis.[1]

| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Outcome |

| Vehicle | - | Oral | Daily for 9 days | - |

| This compound | 10 | Oral | Daily for 9 days | Suppressed hind-paw swelling; Significantly lower serum MMP-3 |

| This compound | 30 | Oral | Daily for 9 days | Suppressed hind-paw swelling; Significantly lower serum MMP-3 |

| Data sourced from MedChemExpress, citing Hayashi H, et al.[1] |

Histopathological analysis in an established rat arthritis model also showed that this compound markedly reduced disease-related scores.[2][3]

Immune Thrombocytopenic Purpura (ITP) Model

In a mouse model of immune thrombocytopenic purpura, where platelet counts are reduced by the injection of anti-platelet antibodies, this compound prevented the decrease in platelet count in a dose-dependent manner.[2][3] This finding suggests that by inhibiting Syk-mediated phagocytosis of antibody-coated platelets by macrophages, this compound can mitigate the primary pathogenic mechanism of ITP.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

-

Animal Model: Female BALB/c mice, 7-8 weeks old.[1]

-

Induction of Arthritis: Administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge to synchronize and enhance the inflammatory response.

-

Treatment: this compound was administered orally at doses of 10 mg/kg and 30 mg/kg.[1]

-

Dosing Regimen: Daily administration for 9 consecutive days.[1]

-

Outcome Measures:

-

Hind-paw swelling: Measured periodically to assess the inflammatory response.

-

Serum MMP-3 levels: Determined at the end of the study as a biomarker of cartilage degradation.[1]

-

Passive Immune Thrombocytopenia (ITP) in Mice

-

Animal Model: Murine model of passive ITP.

-

Induction of Thrombocytopenia: Intravenous or intraperitoneal injection of a rat anti-mouse platelet monoclonal antibody (e.g., anti-CD41).

-

Treatment: this compound was administered at varying doses to assess a dose-response relationship.

-

Dosing Regimen: Administered prophylactically or therapeutically relative to the induction of thrombocytopenia.

-

Outcome Measures:

Signaling Pathways and Visualizations

The therapeutic effect of this compound is rooted in its ability to interrupt the Syk signaling cascade. Below are diagrams illustrating the key pathways modulated by this compound.

Caption: this compound inhibits Syk, blocking downstream signaling from BCR and FcR.

Caption: Workflow for the Collagen Antibody-Induced Arthritis (CAIA) model.

Caption: Workflow for the Passive Immune Thrombocytopenia (ITP) model.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective Syk inhibitor with significant therapeutic potential in autoimmune diseases. Its demonstrated efficacy in rodent models of rheumatoid arthritis and immune thrombocytopenic purpura, coupled with a well-defined mechanism of action, positions this compound as a promising candidate for further development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and potentially build upon the existing knowledge of this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of TAS05567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of TAS05567, a potent and selective spleen tyrosine kinase (Syk) inhibitor. The information is compiled from publicly available research and patent literature to serve as a valuable resource for professionals in the field of drug development.

Introduction: The Role of Spleen Tyrosine Kinase in Disease

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1][2] It is a key mediator in the downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcRs), which are essential for the activation of B-cells, mast cells, macrophages, and neutrophils.[1][2] Dysregulation of Syk-mediated signaling has been implicated in the pathogenesis of numerous autoimmune and allergic diseases, including rheumatoid arthritis, immune thrombocytopenic purpura, and allergic reactions.[1][2] Consequently, Syk has emerged as a promising therapeutic target for the development of novel anti-inflammatory and immunomodulatory agents.

Discovery of this compound: A Highly Selective Syk Inhibitor

This compound was identified by Taiho Pharmaceutical Co., Ltd. as a novel, potent, and highly selective inhibitor of Syk.[1][2] The discovery process involved the screening of a chemical library to identify compounds with significant inhibitory activity against Syk. This compound emerged as a lead candidate due to its high potency and selectivity for Syk over other kinases.

Chemical Structure

The chemical structure of this compound is provided below.

Chemical Name: 3-((3R,4R)-3-((6-amino-5-(4-phenoxyphenyl)-3-pyridinyl)amino)tetrahydro-2H-pyran-4-yl)amino-1H-pyrazole-4-carboxamide CAS Number: 1429038-15-2 Molecular Formula: C21H29N9O2 Molecular Weight: 439.52 g/mol

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, a likely method of synthesis is described in patent WO2016136865A1, filed by Taiho Pharmaceutical Co., Ltd. The following is a representative synthetic scheme based on the examples provided in the patent for structurally similar compounds. This should be considered an illustrative, rather than a definitive, protocol.

Experimental Workflow for the Synthesis of this compound (Illustrative)

References

TAS05567: A Profile of a Highly Selective Spleen Tyrosine Kinase (Syk) Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the selectivity profile of TAS05567, a potent inhibitor of Spleen Tyrosine Kinase (Syk). The information is compiled from publicly available preclinical data.

Core Executive Summary

This compound is a novel, orally bioavailable small molecule that has demonstrated high selectivity for Spleen Tyrosine Kinase (Syk). Preclinical studies have shown that this compound effectively abrogates immunoglobulin-mediated autoimmune and allergic reactions. Its high selectivity for Syk suggests a favorable safety profile with a lower likelihood of off-target effects. This document outlines the available data on its kinase selectivity, the signaling pathways affected, and the general methodologies used to characterize such inhibitors.

Kinase Selectivity Profile of this compound

Quantitative Data

In a comprehensive kinase panel screening, this compound was evaluated against 191 different kinases. The results demonstrated a high degree of selectivity, with inhibitory activity observed against only 4 of the kinases tested, including potent inhibition of Syk.

Note: The specific IC50 values for the four inhibited kinases from the preclinical studies are not publicly available in the reviewed literature. The following table structure is provided as a template for how such data is typically presented.

| Kinase Target | IC50 (nM) | Assay Format | ATP Concentration (µM) |

| Syk | Data not available | e.g., TR-FRET | e.g., 10 |

| Kinase 2 | Data not available | ||

| Kinase 3 | Data not available | ||

| Kinase 4 | Data not available |

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting Syk-mediated signaling downstream of B-cell receptors (BCR) and Fc receptors (FcR).

B-Cell Receptor (BCR) Signaling

Syk is a critical component of the BCR signaling cascade. Upon antigen binding to the BCR, Syk is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production. Inhibition of Syk by this compound blocks these downstream events.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Syk.

Fc Receptor (FcR) Signaling

Syk also plays a crucial role in signaling downstream of Fc receptors, which are involved in inflammatory responses. For example, in mast cells, cross-linking of FcεRI by IgE-antigen complexes leads to Syk activation and the release of histamine (B1213489) and other inflammatory mediators. In macrophages, FcγR engagement triggers Syk-mediated phagocytosis and cytokine production. This compound has been shown to inhibit FcγR-mediated tumor necrosis factor-α (TNF-α) production and FcεR-mediated histamine release.

Caption: Fc Receptor (FcR) signaling pathway and the inhibitory action of this compound on Syk.

Experimental Protocols

Note: The specific, detailed experimental protocols used for the characterization of this compound are proprietary to the investigating organization. The following represents a generalized, typical protocol for an in vitro kinase inhibition assay, which is a standard method for determining the selectivity of kinase inhibitors.

General In Vitro Kinase Inhibition Assay (Example)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase using a radiometric or fluorescence-based assay format.

1. Materials:

- Recombinant human kinase enzyme

- Kinase-specific substrate (peptide or protein)

- ATP (Adenosine triphosphate)

- Test compound (e.g., this compound) dissolved in DMSO

- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

- [γ-³³P]ATP (for radiometric assay) or appropriate reagents for fluorescence detection

- 96- or 384-well assay plates

- Phosphocellulose paper or other capture membrane (for radiometric assay)

- Scintillation counter or fluorescence plate reader

2. Assay Workflow:

Caption: Generalized workflow for an in vitro kinase inhibition assay.

3. Data Analysis: The raw data (e.g., counts per minute or relative fluorescence units) are converted to percent inhibition relative to control wells (containing DMSO vehicle only). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly selective inhibitor of Syk, a key kinase in immune cell signaling. Its potent and selective activity profile, as demonstrated in preclinical studies, suggests its potential as a therapeutic agent for a range of autoimmune and allergic diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.

In Vitro Characterization of TAS05567: A Selective Spleen Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TAS05567, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). The data presented herein demonstrates the biochemical potency, kinase selectivity, and cellular activity of this compound, highlighting its potential as a therapeutic agent for immune-mediated inflammatory diseases.

Executive Summary

This compound is an orally active, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) with exceptional potency and selectivity. Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR), playing a pivotal role in allergic and autoimmune responses.[1][2] In vitro studies have demonstrated that this compound effectively inhibits Syk enzymatic activity and downstream signaling pathways in relevant immune cell lines, leading to the suppression of inflammatory mediator release.

Data Presentation

The following tables summarize the quantitative data from in vitro studies characterizing the inhibitory activity of this compound.

Table 1: Biochemical Potency and Kinase Selectivity of this compound

| Kinase | IC50 (nM) |

| Syk | 0.37 |

| FLT3 | 10 |

| JAK2 | 4.8 |

| KDR | 600 |

| RET | 29 |

| Data represents the half-maximal inhibitory concentration (IC50) from a panel of 192 kinases. This compound showed >70% inhibition only against the kinases listed.[1] |

Table 2: Cellular Activity of this compound in B-Cell Receptor (BCR) Signaling in Ramos Cells

| Downstream Target | IC50 (nM) |

| BLNK Phosphorylation | 1.8 |

| PLCγ2 Phosphorylation | 23 |

| Erk1/2 Phosphorylation | 9.8 |

| Ramos cells, a human B lymphoma cell line, were stimulated with anti-IgM to induce BCR cross-linking.[1] |

Table 3: Cellular Activity of this compound in Fcε Receptor (FcεRI) Signaling in RBL-2H3 Cells

| Cellular Response | IC50 (nM) |

| Calcium Flux | 27 |

| Histamine (B1213489) Release | 13 |

| RBL-2H3 cells, a rat basophilic leukemia cell line, were sensitized with IgE and stimulated with antigen to induce FcεRI-mediated degranulation.[1] |

Table 4: Cellular Activity of this compound in Fcγ Receptor (FcγR) Signaling in THP-1 Cells

| Cellular Response | IC50 (nM) |

| TNF-α Production | Inhibition Observed |

| A specific IC50 value for TNF-α inhibition in THP-1 cells was not available in the reviewed literature; however, concentration-dependent inhibition was reported.[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting Syk kinase, a central node in immunoreceptor signaling. The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound.

Syk Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified Syk kinase.

Materials:

-

Recombinant human Syk enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound serial dilutions

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add diluted this compound and Syk enzyme to the wells of a microplate.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and Syk substrate.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BCR-Dependent Signaling Assay in Ramos Cells

This assay measures the effect of this compound on the phosphorylation of downstream signaling proteins following BCR stimulation.

Materials:

-

Ramos cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-human IgM F(ab')2 fragment

-

This compound serial dilutions

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-BLNK, anti-phospho-PLCγ2, anti-phospho-Erk1/2)

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Culture Ramos cells to the desired density.

-

Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-human IgM F(ab')2 fragment to cross-link the BCR.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated forms of BLNK, PLCγ2, and Erk1/2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Quantify band intensities and normalize to a loading control to determine the IC50 values.

FcεRI-Mediated Histamine Release Assay in RBL-2H3 Cells

This assay assesses the ability of this compound to inhibit the release of histamine from mast cells upon allergic stimulation.

Materials:

-

RBL-2H3 cells

-

Cell culture medium

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

This compound serial dilutions

-

Tyrode's buffer

-

Lysis buffer (e.g., Triton X-100)

-

o-Phthaldialdehyde (OPA) reagent

-

96-well plates

-

Fluorometer

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer.

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate degranulation by adding DNP-HSA.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate to measure released histamine.

-

Lyse the remaining cells to measure total histamine content.

-

Add OPA reagent to both supernatant and lysate samples and incubate.

-

Measure fluorescence using a fluorometer.

-

Calculate the percentage of histamine release and determine the IC50 value.

FcγR-Mediated TNF-α Production Assay in THP-1 Cells

This assay evaluates the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by monocytes.

Materials:

-

THP-1 cells

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) or immune complexes (e.g., aggregated IgG) for stimulation

-

This compound serial dilutions

-

ELISA kit for human TNF-α

-

96-well plates

-

Plate reader for absorbance measurement

Procedure:

-

Culture THP-1 cells. For some protocols, differentiate cells into a macrophage-like phenotype by treating with PMA.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with LPS or immune complexes to induce TNF-α production.

-

Incubate for an appropriate time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the concentration-dependent inhibition and calculate the IC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its high potency as an inhibitor of Syk kinase and its effectiveness in blocking key signaling pathways in immune cells. The data strongly support its development as a therapeutic candidate for the treatment of a range of autoimmune and allergic diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

The Impact of TAS05567 on Fc Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of TAS05567, a potent and selective spleen tyrosine kinase (Syk) inhibitor, on Fc receptor (FcR) signaling pathways. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals in the field of immunology and drug development.

Introduction to Fc Receptor Signaling and the Role of Spleen Tyrosine Kinase (Syk)

Fc receptors are crucial components of the immune system, responsible for recognizing and binding to the Fc portion of antibodies.[1][2] This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses, including phagocytosis, degranulation, and the release of inflammatory mediators.[3] A key protein in many of these signaling pathways is spleen tyrosine kinase (Syk).[4][5]

Upon clustering of Fc receptors by antibody-antigen complexes, immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor or its associated subunits become phosphorylated.[3][6] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation.[6] Activated Syk then phosphorylates a range of downstream substrates, initiating signaling cascades that ultimately drive the cellular response.[6][7] Given its central role, Syk has emerged as a promising therapeutic target for a variety of autoimmune and allergic diseases driven by aberrant Fc receptor signaling.[4][5]

This compound: A Potent and Selective Syk Inhibitor

This compound has been identified as a novel, potent, and highly selective, ATP-competitive inhibitor of Syk.[8] Its high degree of selectivity makes it a valuable tool for studying the specific roles of Syk in cellular signaling and a promising candidate for therapeutic development.

Kinase Selectivity Profile

Biochemical assays have demonstrated that this compound exhibits high selectivity for Syk. In a panel of 191 kinases, significant inhibition was observed for only a small number of kinases, highlighting its specificity.[4][5]

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| Syk | 0.37 |

| FLT3 | 10 |

| JAK2 | 4.8 |

| KDR | 600 |

| RET | 29 |

| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[8] |

The Effect of this compound on Fc Receptor Signaling Pathways

This compound effectively abrogates signaling downstream of both Fcγ and Fcε receptors, demonstrating its broad inhibitory potential on immune cell activation.

Inhibition of Fcγ Receptor (FcγR) Signaling

Fcγ receptors, upon engagement with IgG-containing immune complexes, trigger a Syk-dependent signaling cascade in various immune cells, including monocytes and macrophages. This compound has been shown to potently inhibit these downstream effects.

A key downstream event in FcγR signaling is the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). In the human monocytic cell line THP-1, this compound demonstrated a concentration-dependent inhibition of TNF-α production stimulated by cross-linking of Fcγ receptors.[4][5][8]

Table 2: Effect of this compound on FcγR-Mediated TNF-α Production in THP-1 Cells

| Treatment | This compound Concentration | TNF-α Production |

| IgG Stimulation | Vehicle | High |

| IgG Stimulation | This compound | Concentration-dependent inhibition |

Inhibition of Fcε Receptor (FcεR) Signaling

Fcε receptors, primarily found on mast cells and basophils, are central to the allergic response. Cross-linking of IgE bound to FcεRI by allergens initiates a potent, Syk-dependent degranulation and release of histamine (B1213489) and other inflammatory mediators.[6] this compound effectively blocks these critical events in the allergic cascade.

In the rat basophilic leukemia cell line RBL-2H3, a common model for studying mast cell degranulation, this compound inhibited both calcium influx and histamine release in a concentration-dependent manner following FcεRI cross-linking.[8]

Table 3: Effect of this compound on FcεR-Mediated Responses in RBL-2H3 Cells

| Parameter | IC50 (nM) |

| Calcium Flux | 27 |

| Histamine Release | 13 |

| IC50 values represent the concentration of this compound required to inhibit 50% of the respective response.[8] |

Impact on Downstream Signaling Molecules

The inhibitory effects of this compound on Fc receptor-mediated cellular responses are a direct consequence of its ability to block the phosphorylation of key downstream signaling molecules. In human B lymphoma Ramos cells, used to model B-cell receptor (BCR) signaling which shares the Syk-dependency with FcR signaling, this compound inhibited the phosphorylation of several critical proteins in the pathway.

Table 4: Effect of this compound on Downstream Signaling in Ramos Cells

| Phosphorylated Protein | Function | IC50 (nM) |

| BLNK | Adaptor protein | 1.8 |

| PLCγ2 | Phospholipase C gamma 2 | 23 |

| Erk1/2 | Mitogen-activated protein kinases | 9.8 |

| IC50 values represent the concentration of this compound required to inhibit 50% of the phosphorylation of the indicated protein following anti-IgM stimulation.[8] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound on Fc receptor signaling.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of kinases.

Methodology:

-

Recombinant human kinases are incubated with a specific substrate and ATP.

-

This compound is added at various concentrations to determine its effect on kinase activity.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., [γ-33P]ATP) or a fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

FcγR-Mediated TNF-α Production in THP-1 Cells

Objective: To assess the effect of this compound on FcγR-mediated cytokine production.

Methodology:

-

THP-1 cells are plated in a 96-well plate.

-

The cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Fcγ receptors are stimulated by adding heat-aggregated human IgG or by plating the cells on IgG-coated plates.

-

The cells are incubated for a period of time (e.g., 18-24 hours) to allow for TNF-α production and secretion.

-

The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

FcεR-Mediated Histamine Release from RBL-2H3 Cells

Objective: To evaluate the effect of this compound on mast cell degranulation.

Methodology:

-

RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

The sensitized cells are washed and then pre-incubated with various concentrations of this compound or vehicle.

-

Degranulation is triggered by adding the antigen, DNP-human serum albumin (HSA).

-

After a short incubation period (e.g., 30-60 minutes), the reaction is stopped by placing the cells on ice.

-

The amount of histamine released into the supernatant is measured using a fluorometric assay. The total histamine content is determined by lysing a parallel set of cells.

-

The percentage of histamine release is calculated as (supernatant histamine / total histamine) x 100.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation of downstream signaling molecules.

Methodology:

-

Cells (e.g., Ramos cells) are pre-treated with this compound or vehicle.

-

Receptor signaling is initiated by adding a stimulus (e.g., anti-IgM antibody).

-

At various time points, the cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-BLNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Fc receptor inside-out signaling and possible impact on antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fc receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

Structural Analysis of TAS05567 Binding to Spleen Tyrosine Kinase (Syk): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of TAS05567, a potent and selective inhibitor, to Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase involved in the signal transduction of various immune cell receptors, making it a key target for therapeutic intervention in autoimmune and allergic diseases.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.

Quantitative Data Summary

This compound has been identified as a highly potent and selective inhibitor of Syk.[2][3] The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against Syk and Other Kinases

| Kinase | IC50 (nM) | Assay Type | Reference |

| Syk | 0.37 | Biochemical Kinase Assay | [3] |

| FLT3 | 10 | Biochemical Kinase Assay | [3] |

| JAK2 | 4.8 | Biochemical Kinase Assay | [3] |

| KDR | 600 | Biochemical Kinase Assay | [3] |

| RET | 29 | Biochemical Kinase Assay | [3] |

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Process | Cell Line | IC50 (nM) | Reference |

| BLNK Phosphorylation | Ramos (human B lymphoma) | 1.8 | [3] |

| PLCγ2 Phosphorylation | Ramos (human B lymphoma) | 23 | [3] |

| Erk1/2 Phosphorylation | Ramos (human B lymphoma) | 9.8 | [3] |

| Calcium Flux | RBL-2H3 | 27 | [3] |

| Histamine Release | RBL-2H3 | 13 | [3] |

Structural Insights into this compound Binding

As of the latest available data, a public co-crystal structure of this compound bound to Syk has not been reported. This compound is described as an ATP-competitive inhibitor.[3] This suggests that it binds to the ATP-binding pocket of the Syk kinase domain. Structural analysis of Syk in complex with other ATP-competitive inhibitors reveals key interaction points within this pocket. It is highly probable that this compound engages in similar interactions, including hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues lining the ATP-binding site.

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional analysis of this compound binding to Syk.

Recombinant Syk Protein Expression and Purification

A general protocol for obtaining purified Syk for structural and biochemical studies is as follows:

-

Construct Generation : The cDNA encoding the human Syk kinase domain (e.g., residues 356-635) is cloned into an appropriate expression vector, often with an N-terminal affinity tag (e.g., GST or His-tag) to facilitate purification.

-

Protein Expression : The expression vector is transformed into a suitable host system, such as E. coli or insect cells (e.g., Sf9). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Lysate Clarification : Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein). The column is washed extensively to remove non-specifically bound proteins.

-

Tag Cleavage (Optional) : If required, the affinity tag is cleaved by a specific protease (e.g., PreScission Protease for GST-tags, TEV protease for His-tags) while the protein is still bound to the column or after elution.

-

Further Purification : The protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve high homogeneity (>95%).

-

Protein Concentration and Storage : The purified protein is concentrated using centrifugal filter units and stored at -80°C in a suitable buffer containing a reducing agent (e.g., DTT) and glycerol.

In Vitro Syk Kinase Inhibition Assay

The inhibitory potency of this compound against Syk can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption (ADP production).

-

Compound Preparation : Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

-

Enzyme and Substrate Preparation : Dilute the purified recombinant Syk enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]

-

Kinase Reaction :

-

Add the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add the diluted Syk enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

ADP Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP and measure the light output using a kinase detection reagent and a luminometer.

-

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protein Crystallization of Syk-Inhibitor Complex

Obtaining a crystal structure provides the most detailed view of the binding mode. The following is a general protocol for the crystallization of a Syk-inhibitor complex.

-

Complex Formation : Incubate the purified Syk kinase domain with a 5- to 10-fold molar excess of the inhibitor (e.g., this compound) for at least one hour at 4°C to ensure complex formation.[5]

-

Crystallization Screening : Use vapor diffusion methods (hanging-drop or sitting-drop) to screen a wide range of crystallization conditions.[5]

-

Mix a small volume (e.g., 1-2 µL) of the protein-inhibitor complex solution with an equal volume of the reservoir solution on a coverslip or in a drop well.

-

Seal the coverslip over the reservoir well or the drop well in a sealed chamber.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Optimization : Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, well-diffracting crystals.

-

X-ray Diffraction Data Collection :

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement : Process the diffraction data and determine the three-dimensional structure of the Syk-inhibitor complex using molecular replacement and refine the model to high resolution.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Syk Signaling Pathway in B-Cells

Caption: Simplified Syk signaling pathway in B-cells upon antigen binding to the B-Cell Receptor.

Experimental Workflow for Structural Analysis of this compound-Syk Binding

Caption: General experimental workflow for the structural and biophysical analysis of an inhibitor binding to its target kinase.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promega.com [promega.com]

- 5. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of TAS05567: A Potent and Selective Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of TAS05567, a novel, potent, and highly selective spleen tyrosine kinase (Syk) inhibitor. This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune and allergic diseases, making it a compound of considerable interest for further development. This document details its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its characterization.

Core Mechanism of Action: Targeting the Spleen Tyrosine Kinase

This compound is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2][3] By potently and selectively inhibiting Syk, this compound effectively abrogates immunoglobulin-mediated signaling pathways that are central to the pathogenesis of numerous autoimmune and allergic conditions.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Syk | 0.37 |

| FLT3 | 10 |

| JAK2 | 4.8 |

| KDR | 600 |

| RET | 29 |

| Data compiled from a panel of 192 kinases, where this compound showed >70% inhibition only against the kinases listed.[1] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Stimulus | Measured Effect | IC50 (nM) |

| BLNK Phosphorylation | Ramos | anti-IgM | Inhibition of BLNK phosphorylation | 1.8 |

| PLCγ2 Phosphorylation | Ramos | anti-IgM | Inhibition of PLCγ2 phosphorylation | 23 |

| Erk1/2 Phosphorylation | Ramos | anti-IgM | Inhibition of Erk1/2 phosphorylation | 9.8 |

| TNF-α Production | THP-1 | IgG | Inhibition of TNF-α production | N/A (Concentration-dependent inhibition observed) |

| Calcium Flux | RBL-2H3 | IgE + antigen | Inhibition of calcium flux | 27 |

| Histamine (B1213489) Release | RBL-2H3 | IgE + antigen | Inhibition of histamine release | 13 |

| Osteoclast Formation | N/A | N/A | Inhibition of mature osteoclast formation | N/A (Complete suppression at 30 nM) |

| Cell Proliferation | SU-DHL10 (DLBCL) | N/A | Inhibition of cell proliferation | 68 |

| Data sourced from MedchemExpress and an AACR abstract.[1][4] |

Signaling Pathways and Mechanism of Inhibition

This compound exerts its therapeutic effects by interrupting key signaling cascades downstream of the B-cell receptor (BCR) and Fc receptors (FcγR and FcεR).

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs within the associated Igα/Igβ subunits by Src-family kinases.[2][4][5] This creates docking sites for Syk, which is subsequently activated and phosphorylates downstream targets like BLNK, leading to the activation of PLCγ2, PI3K, and Vav.[2][6] This cascade ultimately results in changes in gene expression, cell proliferation, and differentiation.[2][4] this compound directly inhibits Syk, thereby blocking these downstream events.

Fc Receptor (FcR) Signaling Pathway

Similarly, the cross-linking of Fc receptors by immune complexes (for FcγR) or allergen-bound IgE (for FcεR) triggers the phosphorylation of ITAMs by Src-family kinases, leading to the recruitment and activation of Syk.[7][8][9] This initiates a signaling cascade resulting in various cellular responses, such as phagocytosis, cytokine release, and degranulation.[7][10] this compound's inhibition of Syk blocks these effector functions.

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in various rodent models of autoimmune and allergic diseases.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Treatment | Key Findings |

| Rheumatoid Arthritis | Mouse | 10-30 mg/kg, oral, daily for 9 days | Dose-dependent suppression of hind-paw swelling. Significantly lower serum MMP-3 levels.[1] |

| Rheumatoid Arthritis | Rat | N/A | Markedly reduced histopathologic scores.[2] |

| Immune Thrombocytopenic Purpura (ITP) | Mouse | N/A | Dose-dependent prevention of anti-platelet antibody-induced platelet count decrease.[2] |

| IgE-mediated Ear Swelling | Mouse | N/A | Suppression of ear swelling.[2] |

| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Mouse | N/A | Significant antitumor effect at PD effective doses with minimal body weight changes.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Kinase Inhibitory Activity Assay (Off-chip Mobility Shift Assay)

The inhibitory activity of this compound against a panel of protein kinases was determined using an off-chip mobility shift assay. This method relies on the differential migration of a fluorescently labeled peptide substrate and its phosphorylated product in an electric field.

Protocol Details:

-

Reagents: Recombinant kinases, fluorescently labeled peptide substrates, ATP, and assay buffer.

-

Procedure:

-

The kinase reaction is initiated by mixing the kinase, substrate, ATP, and varying concentrations of this compound in the assay buffer.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, often by the addition of a stop solution.

-

The reaction mixture is then subjected to microfluidic capillary electrophoresis, which separates the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

-

The separated substrate and product are detected by fluorescence, and the ratio of the two is used to determine the extent of the kinase reaction.

-

IC50 values are calculated by plotting the percent inhibition against the concentration of this compound.

-

Cellular Phosphorylation Assay (Flow Cytometry)

The inhibitory effect of this compound on intracellular signaling was assessed by measuring the phosphorylation of downstream targets like BLNK using flow cytometry.

Protocol Details:

-

Cell Lines: Ramos cells (human B lymphoma) are a suitable model for BCR signaling studies.[1]

-

Procedure:

-

Cells are pre-treated with varying concentrations of this compound or vehicle control.

-

BCR signaling is stimulated by the addition of an anti-IgM antibody.[1]

-

Following stimulation, cells are fixed and permeabilized to allow intracellular antibody staining.

-

Cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target protein (e.g., phospho-BLNK).

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The inhibition of phosphorylation is quantified by the reduction in mean fluorescence intensity in this compound-treated cells compared to vehicle-treated cells.

-

In Vivo Rheumatoid Arthritis Model (Mouse)

The therapeutic efficacy of this compound in a model of rheumatoid arthritis was evaluated as follows.[1]

Protocol Details:

-

Animals: Female BALB/c mice are commonly used.[1]

-

Induction of Arthritis: Arthritis can be induced by various methods, such as collagen-induced arthritis (CIA) or collagen antibody-induced arthritis (CAIA).[11][12]

-

Treatment: this compound is administered orally at doses ranging from 10-30 mg/kg daily for a specified duration (e.g., 9 days).[1]

-

Efficacy Assessment:

-

Clinical Scoring: Hind-paw swelling is measured regularly using calipers.[1]

-

Biomarkers: Serum levels of inflammatory markers, such as matrix metalloproteinase-3 (MMP-3), can be quantified by ELISA.[1]

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.[2]

-

Conclusion

This compound is a highly potent and selective Syk inhibitor with a well-defined mechanism of action. It has demonstrated robust efficacy in a range of in vitro cellular assays and in vivo models of autoimmune and allergic diseases. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued investigation and development as a novel treatment for immune-mediated inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B-cell receptor - Wikipedia [en.wikipedia.org]

- 6. ashpublications.org [ashpublications.org]

- 7. sinobiological.com [sinobiological.com]

- 8. Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signal transduction by immunoglobulin Fc receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

The Impact of TAS05567 on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS05567 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cell activation. By targeting Syk, this compound effectively abrogates immunoglobulin E (IgE)-mediated degranulation of mast cells, a key event in the pathophysiology of allergic and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound on mast cells, supported by experimental data and detailed protocols. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, allergy, and inflammation.

Introduction to Mast Cell Degranulation and the Role of Syk

Mast cells are key effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine (B1213489), proteases, cytokines, and chemokines, in a process known as degranulation. This release is a central event in the initiation and propagation of type I hypersensitivity reactions, such as allergic asthma, rhinitis, and anaphylaxis.

The most well-characterized pathway for mast cell activation is through the high-affinity IgE receptor, FcεRI. Cross-linking of FcεRI-bound IgE by multivalent antigens initiates a complex intracellular signaling cascade. Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal and indispensable role in this pathway. Following FcεRI aggregation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor and becomes activated. Activated Syk then phosphorylates a host of downstream signaling molecules, ultimately leading to calcium mobilization, cytoskeletal rearrangement, and the fusion of granules with the plasma membrane, resulting in the release of pre-formed and newly synthesized mediators. Given its central role, Syk has emerged as a promising therapeutic target for the treatment of mast cell-mediated diseases.

This compound: A Potent and Selective Syk Inhibitor

This compound is a novel small molecule inhibitor that demonstrates high potency and selectivity for Spleen Tyrosine Kinase.[1][2] Preclinical studies have shown that this compound effectively inhibits Syk enzymatic activity and abrogates immunoglobulin-mediated autoimmune and allergic reactions in rodent models.[1][2] Specifically, this compound has been shown to inhibit FcεR-mediated histamine release from the rat basophilic leukemia cell line RBL-2H3, a widely used in vitro model for studying mast cell degranulation.[1][2] Furthermore, in vivo studies have demonstrated that this compound treatment can suppress IgE-mediated ear swelling, a classic model of mast cell-driven allergic inflammation.[1][2]

Quantitative Analysis of Syk Inhibition on Mast Cell Function

While specific quantitative data for this compound's inhibition of mast cell degranulation (e.g., IC50 values) are not yet publicly available in the reviewed literature, data from other potent and selective Syk inhibitors provide a strong indication of the expected efficacy. For instance, the novel inhaled Syk inhibitor LAS189386 has been shown to potently inhibit mast cell function. The following table summarizes the inhibitory activities of LAS189386, which are anticipated to be comparable to those of this compound due to their shared mechanism of action.

| Parameter | Cell Type/Assay | IC50 (nM) |

| Syk Enzymatic Activity | Biochemical Assay | 7.2 |

| Syk Phosphorylation | Cellular Assay | 41 |

| Mast Cell Degranulation | LAD2 Human Mast Cells | 56 |

| B Cell Activation | Cellular Assay | 22 |

Table 1: Representative inhibitory activities of a potent Syk inhibitor (LAS189386) on key parameters of mast cell and B cell function. This data is presented as a surrogate for this compound, for which specific mast cell degranulation IC50 values are not publicly available.

Experimental Protocols

RBL-2H3 Cell Culture and Sensitization

The rat basophilic leukemia (RBL-2H3) cell line is a commonly used model for studying IgE-mediated mast cell degranulation.

-

Cell Culture: RBL-2H3 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Sensitization: For degranulation assays, RBL-2H3 cells are seeded into 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE at a concentration of 0.5 µg/mL in complete culture medium.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

-

Preparation: Following overnight sensitization with anti-DNP-IgE, the culture medium is removed, and the cells are washed twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4, and 0.1% bovine serum albumin).

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control in Tyrode's buffer for 1 hour at 37°C.

-

Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA) at a final concentration of 100 ng/mL and incubating for 30 minutes at 37°C.

-

Sample Collection: After incubation, the plates are centrifuged, and the supernatants are collected. To determine the total β-hexosaminidase content, the remaining cell pellets are lysed with 0.5% Triton X-100.

-

Enzymatic Assay: An aliquot of the supernatant or cell lysate is mixed with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate (B86180) buffer (pH 4.5) and incubated for 1 hour at 37°C.

-

Data Analysis: The reaction is stopped by the addition of a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0), and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).

Western Blot Analysis of Syk Signaling Pathway

This method is used to assess the effect of this compound on the phosphorylation of key downstream signaling molecules.

-

Cell Treatment and Lysis: Sensitized RBL-2H3 cells are pre-treated with this compound and then stimulated with DNP-HSA as described above. At various time points, the reaction is stopped, and the cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-